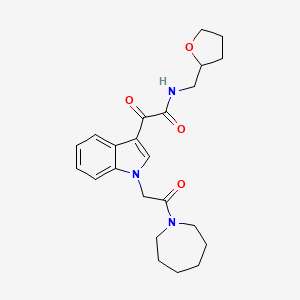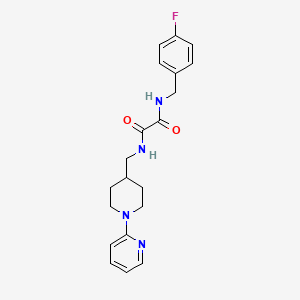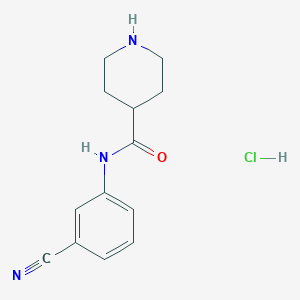
N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular weight of 265.74 . Its IUPAC name is N-(3-cyanophenyl)-4-piperidinecarboxamide hydrochloride . The CAS number for this compound is 1235440-05-7 .
Molecular Structure Analysis
The InChI code for “N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula of “N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is C13H16ClN3O . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the web search results .科学的研究の応用
Synthetic Methodologies and Process Optimization
A study by Wei et al. (2016) outlines a scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride , emphasizing its potential as a Rho kinase inhibitor for treating central nervous system disorders. The optimized synthesis route offers insights into methodologies that could be applicable for synthesizing compounds like N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride, highlighting the importance of reaction condition optimization for production scalability and purity (Wei et al., 2016).
Anti-angiogenic and DNA Cleavage Activities
Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives by Kambappa et al. (2017) demonstrates these compounds' efficacy in inhibiting in vivo angiogenesis and their potential as anticancer agents through DNA cleavage activities. Such findings suggest that structurally similar compounds, including N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride, might possess valuable therapeutic properties in cancer treatment (Kambappa et al., 2017).
TRPV1 Antagonists for Neuropathic Pain
Oka et al. (2018) developed biphenyl-4-carboxamide derivatives , identifying compounds with significant effects on neuropathic pain through TRPV1 antagonism. This research direction underscores the therapeutic potential of carboxamide derivatives in pain management, potentially extending to compounds like N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride for exploring novel pain relief strategies (Oka et al., 2018).
HIV-1 Reverse Transcriptase Inhibitors
The investigation into piperidine-4-yl-aminopyrimidines by Tang et al. (2010) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) reveals the importance of N-phenyl piperidine analogs in combating resistant strains of HIV-1. This highlights the broader application of piperidine derivatives in antiviral therapies, suggesting that N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride could be explored for similar antiviral activities (Tang et al., 2010).
CCR5 Antagonists for HIV-1 Inhibition
Research by Imamura et al. (2006) on piperidine-4-carboxamide CCR5 antagonists underscores the discovery of compounds with potent anti-HIV-1 activity, emphasizing the role of carboxamide derivatives in developing therapeutics targeting viral entry mechanisms. This illustrates the potential for N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride to serve in similar capacities, targeting key protein interactions in infectious diseases (Imamura et al., 2006).
Safety And Hazards
特性
IUPAC Name |
N-(3-cyanophenyl)piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHOCQKLZCSAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


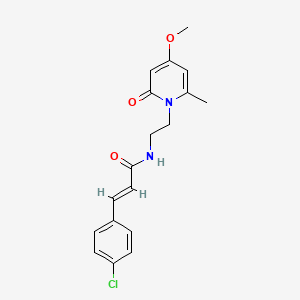
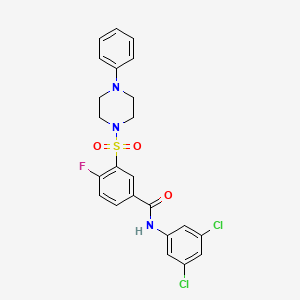
![2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2596135.png)
![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)


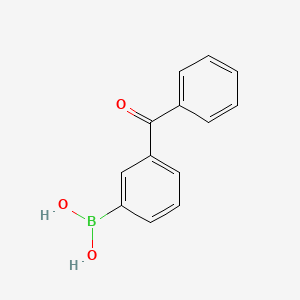
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2596144.png)
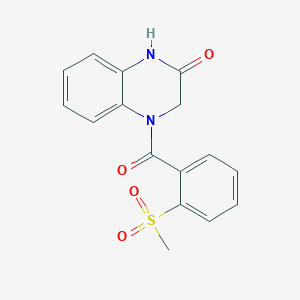
![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)
